Chimeramycin A

Description

structure given in first source

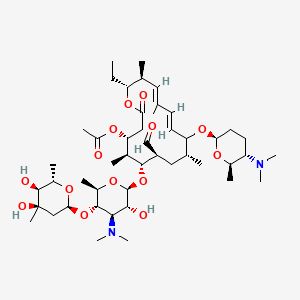

Structure

2D Structure

Properties

CAS No. |

87084-47-7 |

|---|---|

Molecular Formula |

C47H80N2O14 |

Molecular Weight |

897.1 g/mol |

IUPAC Name |

[(4R,5S,6R,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-16-ethyl-7-formyl-5,9,13,15-tetramethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |

InChI |

InChI=1S/C47H80N2O14/c1-15-35-26(3)20-25(2)16-18-36(61-39-19-17-34(48(11)12)29(6)56-39)27(4)21-33(24-50)43(28(5)37(59-32(9)51)22-38(52)60-35)63-46-42(53)41(49(13)14)44(30(7)58-46)62-40-23-47(10,55)45(54)31(8)57-40/h16,18,20,24,26-31,33-37,39-46,53-55H,15,17,19,21-23H2,1-14H3/b18-16+,25-20+/t26-,27+,28-,29+,30+,31-,33+,34-,35+,36?,37+,39-,40-,41+,42+,43+,44+,45-,46-,47+/m0/s1 |

InChI Key |

ASNJGNMYROPVAB-QRZIOQSRSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)\C)C |

Canonical SMILES |

CCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chimeramycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. KO-3988

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Chimeramycin A, a novel macrolide antibiotic. This compound is a product of hybrid biosynthesis, a technique that involves the targeted inhibition of endogenous metabolic pathways to induce the production of novel compounds. This document details the experimental protocols, quantitative data, and the biosynthetic logic behind the creation of this unique molecule.

Discovery and Biosynthesis

This compound was discovered as a result of a targeted effort to generate novel antibiotics through "hybrid biosynthesis".[1][2] This was achieved by inhibiting the polyketide synthesis in Streptomyces sp. KO-3988, a known producer of 16-membered macrolide antibiotics, using the specific inhibitor cerulenin. This inhibition blocked the formation of the usual aglycone, allowing for the incorporation of a precursor from a related biosynthetic pathway, in this case, tylonolide, the aglycone of tylosin. The producing organism's glycosylating enzymes then attached the sugar moieties characteristic of spiramycin (forosamine, mycaminose, and mycarose) to the tylonolide core, resulting in the formation of the chimeric antibiotics, this compound and B.[2]

The general logic of this hybrid biosynthesis approach is depicted below:

Caption: Logic of this compound Hybrid Biosynthesis.

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, isolation, and characterization of this compound.

Fermentation of Streptomyces sp. KO-3988

A seed culture of Streptomyces sp. KO-3988 is prepared by inoculating a suitable liquid medium and incubating on a rotary shaker. This seed culture is then used to inoculate a production medium. To induce the production of this compound, the polyketide synthase inhibitor cerulenin is added to the culture at a specific time point during fermentation, followed by the addition of the precursor, tylonolide. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

Isolation and Purification of this compound

The workflow for isolating and purifying this compound is outlined below:

Caption: General Workflow for this compound Isolation.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. Mass spectrometry (MS) was used to determine the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) experiments, was employed to elucidate the connectivity of atoms and the overall structure. Ultraviolet (UV) spectrophotometry was also utilized to characterize the chromophore of the molecule.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C46H79NO17 |

| Molecular Weight | 929.54 |

| UV λmax (MeOH) | 282 nm |

| Appearance | White powder |

Table 2: Antimicrobial Activity of this compound

The antimicrobial activity of this compound was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus | 0.78 |

| Bacillus subtilis | 0.39 |

| Micrococcus luteus | 0.1 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Mycoplasma gallisepticum | 0.05 |

Note: Data is compiled from available literature and may vary based on specific experimental conditions.

Biological Activity

This compound exhibits potent antimicrobial activity primarily against Gram-positive bacteria and mycoplasma.[1] Its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is significantly lower. The mechanism of action is presumed to be similar to other macrolide antibiotics, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Conclusion

The discovery of this compound through hybrid biosynthesis demonstrates a powerful strategy for generating novel bioactive compounds. By manipulating the metabolic pathways of prolific antibiotic-producing microorganisms like Streptomyces, it is possible to create new chemical entities with potentially improved therapeutic properties. This technical guide provides a comprehensive overview of the foundational work on this compound, offering valuable insights for researchers in natural product discovery and antibiotic development. Further studies on this compound could focus on optimizing its production, exploring its full therapeutic potential, and investigating its detailed mechanism of action and resistance profiles.

References

The Uncharted Territory of Chimeramycin A: A Technical Guide to Hybrid Biosynthesis Through the Lens of Miharamycin

A Note on the Subject: Initial investigations into the hybrid biosynthesis pathway of Chimeramycin A, a macrolide antibiotic produced by Streptomyces ambofaciens, revealed a scarcity of detailed molecular and genetic information in the public domain. The term "hybrid biosynthesis" in the context of the original 1983 publication on this compound appears to refer to its creation via mutasynthesis, a process where a precursor from one organism is modified by another. While a fascinating example of chemo-biotransformation, this falls outside the scope of a contiguous, genetically encoded hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway.

To fulfill the core requirements of this technical guide for a comprehensive overview of a hybrid biosynthesis pathway, we will pivot to a well-characterized example: the biosynthesis of Miharamycin. Miharamycins are potent peptidyl nucleoside antibiotics with a unique high-carbon sugar core, the assembly of which is a quintessential example of a complex, atypical hybrid NRPS-PKS system. This guide will provide researchers, scientists, and drug development professionals with an in-depth look at the genetic and biochemical intricacies of the miharamycin pathway, serving as a model for understanding such complex biosynthetic machinery.

The Miharamycin Biosynthetic Gene Cluster (mih)

The biosynthesis of miharamycin is orchestrated by a dedicated gene cluster (mih) identified in Streptomyces miharaensis. This cluster is approximately 83 kb in size and contains 28 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the unique C9 pyranosyl amino acid core, the rare 2-aminopurine moiety, and the final assembly of the molecule.

Gene Organization and Putative Functions

The genes within the mih cluster can be categorized based on their predicted roles in precursor supply, core scaffold assembly, tailoring, regulation, and resistance.

| Gene | Putative Function |

| Core Synthesis | |

| mihI | CGA synthase, involved in the initiation of biosynthesis |

| mihJ | Hybrid NRPS-PKS protein |

| mihK | PKS protein |

| mihL | PKS protein |

| mihM | PKS protein |

| Tailoring Enzymes | |

| mihA | Acyltransferase |

| mihB | Dehydratase |

| mihC | Methyltransferase |

| mihD | Reductase |

| mihE | Hydroxylase |

| mihF | Aminotransferase |

| mihG | Oxidoreductase |

| mihH | Epimerase |

| Precursor Supply | |

| mihN | Involved in the biosynthesis of the 2-aminopurine moiety |

| mihO | Involved in the biosynthesis of N5-hydroxyarginine |

| Regulation | |

| mihR1 | Transcriptional regulator |

| mihR2 | Transcriptional regulator |

| Resistance | |

| mihT | Transporter protein |

| Other | |

| mihP-S | Hypothetical proteins |

The Hybrid NRPS-PKS Biosynthetic Pathway of Miharamycin

The biosynthesis of miharamycin is a complex process that involves a novel "C6 + C2 + C1" assembly strategy, deviating from previously proposed models. This pathway showcases the remarkable versatility of hybrid NRPS-PKS systems in generating structural diversity.

Initiation and Early Steps

The biosynthesis is initiated by the enzyme MihI, a CGA synthase, which catalyzes the transfer of a glucuronate from UDP-GA onto guanine. This step forms a key C6 intermediate.

Core Assembly by the Hybrid NRPS-PKS Machinery

The C6 intermediate is then loaded onto the hybrid NRPS-PKS assembly line. A series of PKS modules encoded by mihJ, mihK, mihL, and mihM catalyze two successive two-carbon extensions, followed by a one-carbon addition, to construct the C9 branched pyranosyl amino acid core. This process involves a complex interplay of ketosynthase, acyltransferase, ketoreductase, and dehydratase domains within the PKS modules.

Tailoring and Final Assembly

Following the synthesis of the core structure, a series of tailoring enzymes modify the molecule to produce the final miharamycin A. These modifications include hydroxylation, methylation, and amination, carried out by enzymes such as MihE, MihC, and MihF, respectively. An unusual adenylation domain recognizes a complex nucleoside derivative as a substrate, highlighting the unique catalytic mechanisms at play. Finally, the non-proteinogenic amino acid N5-hydroxyarginine is attached, a reaction catalyzed by an ATP-grasp ligase.

Visualization of the Miharamycin Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of Miharamycin A.

Experimental Protocols

The elucidation of the miharamycin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are summarized methodologies for key experiments.

Gene Inactivation

Objective: To determine the function of a specific gene in the mih cluster by observing the effect of its deletion on miharamycin production.

Methodology:

-

Vector Construction: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene, is cloned into a suitable vector.

-

Transformation: The resulting vector is introduced into Streptomyces miharaensis via protoplast transformation or conjugation.

-

Homologous Recombination: Double-crossover homologous recombination events between the plasmid and the chromosome lead to the replacement of the target gene with the disruption cassette.

-

Mutant Selection and Verification: Mutants are selected on media containing the appropriate antibiotic. Successful gene replacement is confirmed by PCR analysis and sequencing.

-

Metabolite Analysis: The mutant strain is cultured under production conditions, and the fermentation broth is extracted and analyzed by HPLC-MS to compare the metabolite profile with that of the wild-type strain. The absence of miharamycin or the accumulation of a biosynthetic intermediate provides evidence for the gene's function.

Labeled Precursor Feeding Studies

Objective: To trace the incorporation of precursors into the miharamycin molecule, thereby elucidating the origin of its building blocks.

Methodology:

-

Precursor Selection: Isotopically labeled precursors, such as ¹³C-labeled glucose or amino acids, are chosen based on the hypothesized biosynthetic pathway.

-

Culture Feeding: The labeled precursor is added to the culture medium of Streptomyces miharaensis at a specific time point during fermentation.

-

Isolation and Purification: After a suitable incubation period, miharamycin is isolated and purified from the fermentation broth.

-

NMR Analysis: The purified, labeled miharamycin is analyzed by ¹³C-NMR and 2D-INADEQUATE spectroscopy. The enrichment and coupling patterns of ¹³C signals provide definitive evidence for the incorporation of the precursor and the connectivity of atoms within the molecule.

In Vitro Enzymatic Assays

Objective: To characterize the specific catalytic function of an individual enzyme from the mih cluster.

Methodology:

-

Gene Cloning and Protein Expression: The gene of interest is cloned into an expression vector, often with an affinity tag (e.g., His-tag), and the protein is overexpressed in a suitable host, such as E. coli.

-

Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors in a buffered solution.

-

Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, LC-MS, or spectrophotometry to detect the formation of the expected product. Kinetic parameters (Kₘ, kcat) can be determined by varying the substrate concentration.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for determining gene function in the miharamycin pathway.

Quantitative Data

While detailed kinetic data for all enzymes in the miharamycin pathway are not yet available, gene inactivation studies have provided valuable quantitative and qualitative insights into the impact of specific genes on antibiotic production.

| Gene Knockout | Effect on Miharamycin Production | Accumulated Intermediate(s) |

| ΔmihI | Production completely abolished | None detected |

| ΔmihJ | Production completely abolished | C6 intermediate |

| ΔmihE | Production of Miharamycin A abolished | Dehydroxylated analogue |

Conclusion

The study of the miharamycin biosynthetic pathway offers a fascinating glimpse into the complex world of hybrid PKS-NRPS systems. The unusual assembly logic and the diverse enzymatic reactions involved underscore the vast potential of these pathways for generating novel, bioactive molecules. The experimental approaches detailed in this guide provide a framework for the investigation of other complex natural product biosynthetic pathways, which is essential for future efforts in biosynthetic engineering and the discovery of new therapeutics. As research continues, a more complete quantitative understanding of the miharamycin pathway will undoubtedly emerge, further enabling the rational design of novel antibiotics.

Elucidation of the Chemical Structure of Chimeramycin A: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chimeramycin A is a macrolide antibiotic produced through hybrid biosynthesis by a genetically engineered strain of Streptomyces.[1] This technical guide provides a comprehensive overview of the methodologies and analytical techniques typically employed in the elucidation of the chemical structure of novel macrolide antibiotics, using this compound as a case study. Due to the limited public availability of the primary spectroscopic data from its initial discovery, this paper will focus on the established workflows and representative data integral to the structural determination of complex natural products. The guide will detail the isolation and purification processes, the application of advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and the logical framework for piecing together the molecular architecture.

Introduction to this compound

This compound is a hybrid macrolide antibiotic, representing a class of natural products that have been pivotal in the treatment of bacterial infections.[2] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. The "hybrid" nature of this compound suggests its biosynthesis involves genes from different metabolic pathways, leading to a novel chemical scaffold. Its discovery in 1983 by Ōmura and colleagues opened avenues for creating new antibiotics through genetic engineering.[1] The elucidation of its precise chemical structure was a critical step in understanding its mode of action and potential for further development.

Isolation and Purification Workflow

The initial step in the characterization of a new natural product like this compound is its isolation from the producing organism and subsequent purification to homogeneity. This process is crucial to ensure that the spectroscopic data obtained is from a single molecular entity.

Experimental Protocols:

Fermentation: The Streptomyces strain capable of producing this compound is cultured in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to maximize the yield of the target compound.

Extraction: After a specific incubation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds, including this compound, are then extracted from both the mycelium and the supernatant using organic solvents such as ethyl acetate or butanol.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique, often employing a reverse-phase column (e.g., C18), is used to achieve final purification. The purity of the isolated compound is typically assessed by the presence of a single sharp peak in the HPLC chromatogram.

Figure 1: A generalized workflow for the isolation and purification of this compound.

Spectroscopic Analysis for Structure Elucidation

Once a pure sample of this compound is obtained, a combination of spectroscopic techniques is employed to determine its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

Experimental Protocol: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the accurate mass of the molecular ion. This allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecule, providing clues about the connectivity of its substructures, such as the sugar moieties and the macrolide core.

Illustrative Data Presentation:

| Parameter | Value | Interpretation |

| HR-ESI-MS ([M+H]⁺) | m/z [Value] | Provides the accurate mass of the protonated molecule. |

| Molecular Formula | CₓHᵧNₐOₑ | Determined from the accurate mass and isotopic pattern. |

| Key MS/MS Fragments | m/z [Fragment 1], [Fragment 2] | Indicate the loss of sugar units or other substructures. |

Note: The actual values for this compound are not publicly available and are represented here as placeholders.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework.

Experimental Protocol: A suite of 1D and 2D NMR experiments are conducted on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

-

¹³C NMR: Shows the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies coupled protons (¹H-¹H correlations).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different structural fragments.

-

Illustrative Data Presentation:

Table 1: Representative ¹H NMR Data for a Macrolide Substructure

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-1' | 4.50 | d | 7.5 |

| H-2' | 3.20 | dd | 7.5, 9.0 |

| H-3' | 3.50 | t | 9.0 |

Table 2: Representative ¹³C NMR Data for a Macrolide Substructure

| Position | δC (ppm) |

| C-1' | 103.0 |

| C-2' | 74.5 |

| C-3' | 76.8 |

Note: The data presented is illustrative for a generic sugar moiety found in macrolides.

References

The Enigmatic Action of Chimeramycin A: A Technical Guide to its Presumed Mechanism Against Gram-Positive Bacteria

Published: November 13, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chimeramycin A, a unique macrolide antibiotic produced through hybrid biosynthesis, has demonstrated activity against Gram-positive bacteria and mycoplasma.[1] This technical guide provides a comprehensive overview of the presumed mechanism of action of this compound, based on its classification as a macrolide antibiotic. Due to the limited availability of specific studies on this compound, this document outlines the well-established mechanisms of macrolide antibiotics as a framework for understanding its potential mode of action. We present generalized experimental protocols for key assays used in the characterization of such antibiotics and highlight the need for further research to elucidate the specific molecular interactions and quantitative parameters of this compound.

Introduction

This compound is a macrolide antibiotic, a class of compounds renowned for their efficacy against Gram-positive pathogens.[1] First described by Ōmura and colleagues in 1983, this compound is a product of "hybrid biosynthesis," suggesting a novel approach to antibiotic development.[2] While its activity against Gram-positive bacteria is documented, a detailed, publicly available body of research specifically elucidating its mechanism of action, quantitative efficacy, and molecular targets remains scarce.

This guide aims to bridge this knowledge gap by providing an in-depth overview of the established mechanism of action for macrolide antibiotics, which is the presumed pathway for this compound. It will detail the general molecular targets, the consequences of antibiotic-target interaction, and the experimental methodologies typically employed to investigate these phenomena.

Presumed Mechanism of Action: Inhibition of Protein Synthesis

As a macrolide, this compound is presumed to function as a protein synthesis inhibitor in bacteria. This class of antibiotics targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Molecular Target: The 50S Ribosomal Subunit

Macrolide antibiotics bind to the large (50S) subunit of the bacterial 70S ribosome. Their binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. This interaction is the cornerstone of their antibacterial activity.

Inhibition of Polypeptide Elongation

By binding within the NPET, macrolides physically obstruct the passage of the growing polypeptide chain. This steric hindrance prevents the elongation of the nascent peptide beyond a few amino acids, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. This disruption of protein synthesis is ultimately bacteriostatic and, in some cases, can be bactericidal.

The following diagram illustrates the general mechanism of protein synthesis inhibition by macrolide antibiotics, the presumed mechanism for this compound.

Caption: General signaling pathway of macrolide antibiotics.

Quantitative Data

| Bacterial Species | Erythromycin MIC Range (µg/mL) |

| Staphylococcus aureus | 0.25 - >128 |

| Streptococcus pneumoniae | 0.015 - >256 |

| Enterococcus faecalis | 0.5 - >128 |

Note: MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to elucidate the mechanism of action of macrolide antibiotics. These protocols are provided as a guide for researchers interested in studying this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Workflow Diagram:

Caption: Workflow for MIC determination.

Methodology:

-

Bacterial Culture: Grow the desired Gram-positive bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae) in appropriate liquid broth medium overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.

-

Antibiotic Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on bacterial protein synthesis.

Workflow Diagram:

Caption: Workflow for in vitro protein synthesis inhibition assay.

Methodology:

-

Prepare Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for translation.

-

Reaction Setup: In a reaction tube, combine the cell-free extract, an mRNA template (e.g., encoding a reporter protein like luciferase), and a radiolabeled amino acid (e.g., [³⁵S]-methionine).

-

Add Antibiotic: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins using an agent like trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in the presence of the antibiotic indicates the level of protein synthesis inhibition.

Conclusion and Future Directions

This compound, as a macrolide antibiotic, is presumed to inhibit protein synthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit and blocking the nascent peptide exit tunnel. However, the absence of specific research on this compound in the public domain represents a significant knowledge gap.

Future research should focus on:

-

Determining the MICs of this compound against a comprehensive panel of clinically relevant Gram-positive bacteria, including resistant strains.

-

Identifying the precise binding site of this compound on the 50S ribosomal subunit using techniques such as cryo-electron microscopy or X-ray crystallography.

-

Performing detailed mechanistic studies , such as toe-printing and ribosome profiling, to understand the context-dependent effects of this compound on translation.

-

Investigating potential off-target effects and any modulation of bacterial signaling pathways.

A thorough characterization of this compound's mechanism of action is crucial for its potential development as a therapeutic agent and for understanding the broader landscape of macrolide antibiotics.

References

In-depth Technical Guide: The Interaction of Chimeramycin A with Bacterial Ribosomal Subunits

Notice to the Reader: Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of in-depth, publicly accessible research specifically detailing the interaction of Chimeramycin A with bacterial ribosomal subunits. While this compound is identified as a macrolide antibiotic with activity against Gram-positive bacteria and mycoplasma, the detailed molecular mechanisms, quantitative binding data, and high-resolution structural information required for a comprehensive technical guide are not available in published research.

This document, therefore, serves to outline the current, limited understanding of this compound and to provide a framework of the methodologies that would be employed to investigate its interaction with the bacterial ribosome, drawing parallels with other well-characterized macrolide antibiotics. The experimental protocols and data presented herein are representative of the field of antibiotic-ribosome interaction studies and should be considered as a guide for potential future research on this compound, rather than a reflection of completed studies on this specific compound.

Introduction to this compound

This compound is a macrolide antibiotic produced through hybrid biosynthesis by Streptomyces ambofaciens.[1][2] Macrolides are a class of antibiotics that typically inhibit bacterial protein synthesis by binding to the large ribosomal subunit (50S) of the bacterial 70S ribosome.[3] They are known to primarily exhibit bacteriostatic effects and are effective against a range of Gram-positive bacteria.[1][3] The general mechanism of action for macrolides involves obstructing the path of the nascent polypeptide chain within the ribosomal exit tunnel.[3]

Due to the limited specific data on this compound, its precise binding site, inhibitory constants, and mechanism of resistance are not well-documented in the available literature.

Postulated Mechanism of Action of this compound

Based on its classification as a macrolide antibiotic, the mechanism of action of this compound is hypothesized to be similar to other well-studied macrolides like erythromycin and spiramycin.[3] This proposed mechanism involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: this compound is expected to bind to the 23S ribosomal RNA (rRNA) within the large ribosomal subunit.[3]

-

Obstruction of the Nascent Peptide Exit Tunnel (NPET): The binding of the macrolide within the NPET would create a steric hindrance, preventing the elongation of the polypeptide chain beyond a few amino acids.

-

Inhibition of Translocation: The presence of the antibiotic can interfere with the movement of peptidyl-tRNA from the A-site to the P-site of the ribosome, a critical step in protein synthesis.[3]

-

Premature Dissociation of Peptidyl-tRNA: Some macrolides are known to stimulate the dissociation of peptidyl-tRNA from the ribosome, leading to a halt in protein synthesis.[3]

The following diagram illustrates the general mechanism of macrolide antibiotics, which is the presumed pathway for this compound.

References

- 1. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM structure of the ribosome functional complex of the human pathogen Staphylococcus aureus at 3.2 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Characterization of Chimeramycin A: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of Chimeramycin A, a hybrid macrolide antibiotic. Due to the unavailability of the complete raw spectroscopic data in publicly accessible domains, this document serves as a detailed template outlining the expected data presentation, experimental protocols, and logical workflows for the full spectroscopic characterization of this molecule. It is designed to be populated with specific experimental data upon its availability. Included are standardized tables for quantitative data, detailed methodologies for key spectroscopic techniques, and a workflow diagram illustrating the characterization process.

Introduction

This compound is a novel macrolide antibiotic produced through hybrid biosynthesis. Its unique structural features, derived from the combination of biosynthetic pathways, necessitate a thorough spectroscopic characterization to elucidate its complete chemical structure and stereochemistry. This guide outlines the standard spectroscopic techniques employed for the structural determination of complex natural products like this compound.

Spectroscopic Data Summary

The following tables are formatted to present the quantitative spectroscopic data for this compound once it is obtained.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Data Not Available | ||||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Type |

| Data Not Available | ||

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | HRMS Calculated | HRMS Found | Molecular Formula |

| HR-ESI-MS | Positive | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 4: UV-Visible and Infrared Spectroscopic Data for this compound

| Spectroscopy | Solvent | λmax (nm) / ν (cm⁻¹) | Description |

| UV-Vis | Data Not Available | Data Not Available | Data Not Available |

| IR | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is to be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆; approximately 0.5 mL) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra are to be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

-

¹H NMR: Standard proton NMR spectra should be acquired to determine the chemical shifts, multiplicities, and coupling constants of all protons.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are necessary to identify the chemical shifts of all carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the spatial proximity of protons and aid in stereochemical assignments.

-

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is to be prepared in a suitable solvent (e.g., methanol or acetonitrile) with the possible addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: High-resolution mass spectrometry (HRMS) is to be performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Data Acquisition: Data should be acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and adducts (e.g., [M+Na]⁺). The accurate mass measurement will be used to determine the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A solution of this compound of known concentration is to be prepared in a UV-transparent solvent (e.g., methanol or ethanol).

Instrumentation: A dual-beam UV-Vis spectrophotometer is to be used.

Data Acquisition: The absorbance spectrum is to be recorded over a wavelength range of approximately 200-800 nm. The wavelength(s) of maximum absorbance (λmax) will be determined.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum can be obtained from a thin film of the sample evaporated from a suitable solvent on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is to be used.

Data Acquisition: The spectrum is to be recorded in the mid-infrared range (typically 4000-400 cm⁻¹). The frequencies of characteristic absorption bands corresponding to functional groups present in the molecule will be identified.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Chimeramycin A: An In-depth Technical Guide to its Antimicrobial Spectrum

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Chimeramycin A, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available data specific to this compound, this document presents a representative antimicrobial profile and standardized experimental protocols based on the known activity of macrolide antibiotics against Gram-positive bacteria and Mycoplasma.

Core Data: Antimicrobial Spectrum of this compound

This compound has demonstrated activity primarily against Gram-positive bacteria and Mycoplasma species.[1] The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant microorganisms. These values are illustrative and serve as a general guide to the compound's potency.

| Microorganism | Strain | Representative MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 - 2 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 - 1 |

| Enterococcus faecalis | ATCC 29212 | 1 - 4 |

| Bacillus subtilis | ATCC 6633 | 0.25 - 1 |

| Mycoplasma pneumoniae | Clinical Isolate | 0.06 - 0.5 |

| Mycoplasma hominis | Clinical Isolate | 0.125 - 1 |

Experimental Protocols

The determination of the antimicrobial spectrum of this compound involves standardized susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Susceptibility Testing

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

-

Bacterial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

96-Well Microtiter Plates: Use sterile, U-bottom 96-well microtiter plates.

2. Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to all wells of the microtiter plate except for the first column.

-

Add 200 µL of the appropriate concentration of this compound (prepared from the stock solution) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

3. Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Incubation:

-

Incubate the microtiter plates at 35-37°C for 18-24 hours in ambient air. For Mycoplasma species, use appropriate specialized media and incubate under microaerophilic conditions for up to 7 days.

5. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells. The growth control well should show turbidity, and the sterility control well should remain clear.

Mechanism of Action and Signaling Pathway

This compound, as a macrolide antibiotic, is known to inhibit bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow

The overall workflow for determining the antimicrobial spectrum of a compound like this compound follows a logical progression from initial screening to detailed characterization.

Caption: General experimental workflow for antimicrobial susceptibility testing.

References

Initial Studies on Chimeramycin A: A Technical Guide to Evaluating Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeramycin A is a macrolide antibiotic produced through hybrid biosynthesis.[1] Initial findings have indicated its activity against Gram-positive bacteria and mycoplasma.[2] As a member of the macrolide class of antibiotics, this compound is of interest to the scientific community for its potential therapeutic applications. Macrolides are known to act by inhibiting bacterial protein synthesis.[3] This technical guide provides a framework for the initial biological evaluation of this compound, outlining standard experimental protocols, data presentation strategies, and potential mechanisms of action to investigate. Due to the limited publicly available data on this compound, this document serves as a methodological guide for researchers undertaking its study, rather than a review of existing data.

Data Presentation: A Framework for Quantitative Analysis

A systematic approach to data presentation is crucial for the comparative analysis of a novel compound's biological activity. For an antibiotic like this compound, the primary quantitative data is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

Below is a template for structuring MIC data for this compound against a panel of relevant microorganisms. This allows for a clear comparison of its spectrum of activity and potency against different bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available | 0.25 - 1.0 (Erythromycin) |

| Streptococcus pneumoniae | ATCC 49619 | Data not available | 0.03 - 0.12 (Erythromycin) |

| Enterococcus faecalis | ATCC 29212 | Data not available | 1.0 - 4.0 (Erythromycin) |

| Mycoplasma pneumoniae | ATCC 15531 | Data not available | Not applicable |

| Escherichia coli | ATCC 25922 | Data not available | 8.0 - 32.0 (Erythromycin) |

Note: The MIC values in this table are hypothetical and for illustrative purposes only. Actual experimental data for this compound is not currently available in the public domain. Quality control ranges for a related macrolide, Erythromycin, are provided for reference.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Positive control (bacterial culture without antibiotic).

-

Negative control (broth only).

-

Reference antibiotic (e.g., Erythromycin).

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.

-

Add the standardized bacterial inoculum to each well, except for the negative control wells.

-

Include a positive control (inoculum in broth without antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Objective: To assess the rate at which this compound kills a bacterial population.

Materials:

-

This compound at various concentrations (e.g., 1x, 4x, 10x MIC).

-

Log-phase bacterial culture (approximately 10^6 CFU/mL).

-

Sterile culture tubes.

-

Agar plates for colony counting.

Procedure:

-

Add this compound at the desired concentrations to culture tubes containing the log-phase bacterial culture.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots and plate them on agar plates.

-

Incubate the plates overnight and count the number of viable colonies (CFU/mL).

-

Plot the log10 CFU/mL against time for each concentration of this compound.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics typically exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[3] This leads to a bacteriostatic effect. The following diagram illustrates this general mechanism.

Experimental Workflow: Investigating Off-Target Effects on Mammalian Cells

It is essential to evaluate the potential off-target effects of a new antibiotic on mammalian cells. The following workflow outlines a general approach to screen for such effects.

This compound presents a potential new addition to the arsenal of macrolide antibiotics. While initial reports confirm its activity against Gram-positive bacteria, a comprehensive biological evaluation is necessary to understand its full therapeutic potential and safety profile. This guide provides a foundational framework for researchers to conduct these initial studies, from quantifying its antibacterial potency to investigating its mechanism of action and potential off-target effects. The generation of robust and standardized data as outlined herein will be critical for the future development of this compound as a clinical candidate. Further research is strongly encouraged to elucidate the specific biological activities of this novel compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dickwhitereferrals.com [dickwhitereferrals.com]

- 4. idexx.com [idexx.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Chimeramycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeramycin A is a macrolide antibiotic with noted activity against Gram-positive bacteria and mycoplasma.[1] As with any novel or existing antimicrobial agent, determining its in vitro efficacy against relevant bacterial strains is a critical step in research and development. This document provides a detailed protocol for determining the antibacterial susceptibility of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and the subsequent procedure to determine the Minimum Bactericidal Concentration (MBC). These protocols are based on widely accepted standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[2][3][4]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating a bactericidal effect.[7][8]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol follows the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[3][4][9]

a. Materials and Reagents:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC reference strains such as Staphylococcus aureus ATCC 25923 or relevant clinical isolates)[10][11]

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Sterile pipettes and tips

-

Incubator (35°C ± 2°C)

-

Resazurin sodium salt solution (optional, for viability indication)

b. Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the solvent used does not inhibit bacterial growth at the final concentration in the assay.

-

Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is twice the highest concentration to be tested.

c. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

d. Assay Procedure (Broth Microdilution):

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the working stock solution of this compound to the first well of each row designated for testing.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a gradient of this compound concentrations.

-

The eleventh column should contain 100 µL of CAMHB and the bacterial inoculum to serve as a positive control for growth.

-

The twelfth column should contain 100 µL of sterile CAMHB only, to serve as a negative control (sterility control).

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired test range.

-

Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC test is performed as a follow-up to the MIC test to determine if this compound is bactericidal or bacteriostatic.[7][12]

a. Materials and Reagents:

-

Results from the MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile pipettes and tips

-

Incubator (35°C ± 2°C)

b. Assay Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

From each of these clear wells, aspirate a 10 µL aliquot.[7]

-

Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.

-

Also, plate an aliquot from the positive growth control well to ensure the viability of the bacteria.

-

Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤ 500 CFU/mL, which would translate to ≤5 colonies from a 10 µL aliquot).[7][8]

Data Presentation

Quantitative data from the MIC and MBC assays should be recorded in a clear and structured format.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | |

| Enterococcus faecalis ATCC 29212 | |

| Clinical Isolate 1 (S. aureus) | |

| Clinical Isolate 2 (S. epidermidis) |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and MBC/MIC Ratio

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 25923 | ||||

| Enterococcus faecalis ATCC 29212 | ||||

| Clinical Isolate 1 (S. aureus) | ||||

| Clinical Isolate 2 (S. epidermidis) |

Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[7]

Visualization of Experimental Workflows

MIC Determination Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. woah.org [woah.org]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microchemlab.com [microchemlab.com]

Determining the Minimum Inhibitory Concentration (MIC) of Chimeramycin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Chimeramycin A, a novel antibiotic with reported activity against Gram-positive bacteria and mycoplasma. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a critical parameter in the assessment of a new antimicrobial agent's efficacy.

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results. Three primary methods are detailed: Broth Microdilution, Agar Dilution, and Gradient Diffusion.

Data Presentation

Quantitative results from MIC testing should be recorded systematically to allow for clear interpretation and comparison. The tables below are templates for organizing experimental data for this compound.

Table 1: MIC of this compound against Quality Control (QC) Strains

| Quality Control Strain | ATCC® No. | This compound MIC (µg/mL) | Expected MIC Range (µg/mL) | Pass/Fail |

| Staphylococcus aureus | 29213 | Enter QC range | ||

| Enterococcus faecalis | 29212 | Enter QC range | ||

| Streptococcus pneumoniae | 49619 | Enter QC range |

Table 2: MIC of this compound against a Panel of Gram-Positive Bacteria

| Bacterial Species | Strain ID | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) |

| Staphylococcus aureus | ||||

| - Methicillin-Susceptible (MSSA) | List strains | |||

| - Methicillin-Resistant (MRSA) | List strains | |||

| Staphylococcus epidermidis | List strains | |||

| Enterococcus faecalis | List strains | |||

| Enterococcus faecium | List strains | |||

| Streptococcus pneumoniae | List strains | |||

| Streptococcus pyogenes | List strains |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the antimicrobial stock solution is critical for reliable MIC results.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., water, DMSO, ethanol)

-

Sterile, amber glass vials

-

Calibrated analytical balance

-

Sterile volumetric flasks and pipettes

-

0.22 µm sterile syringe filters

Protocol:

-

Determine the appropriate solvent for this compound based on its solubility characteristics. If the solvent is not water, ensure the final concentration in the assay does not inhibit bacterial growth.

-

Accurately weigh the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10,000 µg/mL). Use the following formula to account for the potency of the powder: Weight (mg) = (Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg)

-

Dissolve the weighed powder in the appropriate solvent in a sterile volumetric flask.

-

If the solvent is not sterile, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, amber glass vial.

-

Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

-

Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) until use.

Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.[1][2]

Materials:

-

96-well sterile microtiter plates (U- or flat-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (test and QC strains)

-

This compound stock solution

-

Sterile diluent (e.g., CAMHB)

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Protocol:

a. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Plate Preparation and Inoculation:

-

Dispense 50 µL of CAMHB into each well of the 96-well plate.

-

In the first column of wells, add an additional 50 µL of the appropriate concentration of this compound stock solution to achieve twice the highest desired final concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.

-

The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

c. Incubation and Interpretation:

-

Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

After incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.[3]

References

Application Note: Determination of Chimeramycin A MIC by Broth Microdilution

Introduction

Chimeramycin A is a macrolide antibiotic with known activity against Gram-positive bacteria and mycoplasma.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[2][3] The broth microdilution assay is a standardized and widely used method for determining the MIC of antimicrobial agents against bacteria.[4][5][6] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and bacterial strains. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.[2][3]

Materials and Reagents

-

This compound

-

96-well, sterile, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Sterile pipette tips

-

Incubator (35 ± 2°C)

Experimental Workflow

Caption: Workflow for MIC determination using broth microdilution.

Detailed Experimental Protocol

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The exact concentration should be at least 10 times the highest concentration to be tested.

-

Ensure the compound is completely dissolved. This stock solution will be used to prepare the working dilutions.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[2] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution Assay Procedure

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (e.g., 256 µg/mL, if the highest final concentration is 128 µg/mL) to the first column of wells. This will result in a total volume of 200 µL.

-

Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

The penultimate column should serve as a positive control (bacterial growth without antibiotic), and the last column as a negative control (sterile medium).

-

Inoculate all wells, except the negative control, with 5 µL of the diluted bacterial suspension (prepared in step 2.4). The final volume in each well will be 105 µL.

Incubation

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate in ambient air at 35 ± 2°C for 16-20 hours for most rapidly growing bacteria. Incubation times may need to be adjusted for fastidious organisms.

Reading and Interpreting the Results

-

After incubation, place the microtiter plate on a dark, non-reflective surface to read the results.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[2][3] A small, pinpoint button of growth at the bottom of the well may be disregarded for some bacteriostatic antibiotics.[2]

-

The positive control well should show distinct turbidity or a pellet of growth. The negative control well should remain clear. The test is considered valid if these controls perform as expected.[3]

-

Record the MIC value in µg/mL.

Data Presentation

The MIC values for this compound against a panel of Gram-positive bacteria are summarized in the table below. This data is for illustrative purposes.

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.125 - 1 |

| Staphylococcus aureus (MRSA) | 43300 | 0.25 - 2 |

| Enterococcus faecalis | 29212 | 0.5 - 4 |

| Streptococcus pneumoniae | 49619 | ≤0.06 - 0.5 |

| Mycoplasma pneumoniae | 15531 | ≤0.015 - 0.125 |

Quality Control

Quality control should be performed regularly using reference bacterial strains with known MIC values for control antibiotics, as recommended by CLSI and EUCAST guidelines.[6][7] This ensures the accuracy and reproducibility of the testing method.

Conclusion

The broth microdilution assay is a reliable and reproducible method for determining the in vitro activity of this compound against a variety of bacterial pathogens. The protocol described herein provides a standardized procedure that can be readily implemented in a research or drug development setting to obtain crucial data on the antimicrobial potency of this compound. Adherence to established guidelines from organizations like CLSI and EUCAST is essential for ensuring the validity and comparability of results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. EUCAST: MIC Determination [eucast.org]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Agar Dilution Method for Assessing Chimeramycin A Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeramycin A, a novel macrolide antibiotic, has demonstrated promising activity against Gram-positive bacteria and mycoplasma.[1] To robustly evaluate its in vitro efficacy, the agar dilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[2][3] This document provides detailed application notes and protocols for utilizing the agar dilution method to assess the antibacterial potency of this compound.

The agar dilution method is considered a reference method for susceptibility testing due to its high reproducibility.[4] It allows for the simultaneous testing of multiple bacterial isolates against a range of antibiotic concentrations, making it efficient for comparative studies.[4]

Data Presentation: Efficacy of Macrolide Antibiotics (Illustrative Examples)

As specific MIC data for this compound is emerging, the following tables present representative MIC values for other clinically important macrolide antibiotics against common bacterial pathogens, determined by the agar dilution method. This data serves as a reference for expected outcomes and for comparison during the evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Macrolides against Staphylococcus aureus

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Erythromycin | 0.25 | >2048 | 0.25 - 2048[5] |

| Clarithromycin | ≤0.5 | ≥8 | ≤0.5 - ≥8 |

| Azithromycin | ≤2 | ≥8 | ≤2 - ≥8 |

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Inhibitory Concentration (MIC) of Macrolides against Streptococcus pneumoniae

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Erythromycin | 0.063 | 0.13 | ≤0.015 - >64[6][7] |

| Clarithromycin | 0.031 | 0.063 | ≤0.008 - >64[6][7] |

| Azithromycin | 0.13 | 0.25 | ≤0.125 - >64[6][7] |

Table 3: Minimum Inhibitory Concentration (MIC) of Macrolides against Haemophilus influenzae

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Erythromycin | 4 | 8 | 1 - 16 |

| Clarithromycin | 4 | 8 | 2 - 16[8] |

| Azithromycin | 2 | 2 | 1 - 4[8] |

Experimental Protocols

This section outlines the detailed methodology for performing the agar dilution susceptibility test, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Materials

-

This compound (or other macrolide antibiotic) powder

-

Appropriate solvent for the antibiotic (e.g., ethanol, sterile deionized water)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (90 mm or 150 mm)

-

Sterile glassware (flasks, pipettes)

-

Micropipettes and sterile tips

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85%)

-

Inoculator (e.g., Steers replicator) or micropipette

-

Incubator (35 ± 2°C)

-

Control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, Haemophilus influenzae ATCC 49247)

Protocol for Agar Dilution Method

-

Preparation of Antibiotic Stock Solution:

-

Aseptically weigh a precise amount of this compound powder.

-

Dissolve the powder in a minimal amount of the recommended solvent.

-

Bring the solution to the final desired volume with sterile deionized water to create a high-concentration stock solution.

-

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

-

Temper the molten agar in a water bath to 45-50°C.

-

Prepare a series of twofold serial dilutions of the this compound stock solution in sterile water.

-

Add a specific volume of each antibiotic dilution to a corresponding volume of molten MHA to achieve the final desired concentrations (e.g., 1 part antibiotic dilution to 9 parts agar). Mix thoroughly by gentle inversion to avoid air bubbles.

-

Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm.

-

Prepare a control plate containing MHA without any antibiotic.

-

Allow the agar to solidify completely at room temperature.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Transfer the colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

For the final inoculum, dilute this suspension to achieve a concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation of Agar Plates:

-

Using an inoculum-replicating apparatus or a micropipette, spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate. This will deliver approximately 10⁴ CFU per spot.[3][4]

-

Up to 32 different isolates can be tested on a single 90 mm plate.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubate in a CO₂-enriched atmosphere (5%).

-

-

Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or one or two isolated colonies should be disregarded.[3]

-

The growth on the control plate should be confluent.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Agar Dilution Method.

Signaling Pathway: Mechanism of Action of Macrolide Antibiotics

Caption: Mechanism of macrolide protein synthesis inhibition.

References

- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]